

# An In-depth Technical Guide to Methyl Penta-2,4-dienoate

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## Compound of Interest

Compound Name: Methyl penta-2,4-dienoate

Cat. No.: B075137

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This technical guide provides a comprehensive overview of **methyl penta-2,4-dienoate**, including its nomenclature, physicochemical properties, synthetic protocols, and analytical methods. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## IUPAC Name and Synonyms

The formal IUPAC name for this compound is methyl (2E)-penta-2,4-dienoate<sup>[1][2]</sup>. It is also known by several synonyms, including:

- Methyl (E)-penta-2,4-dienoate<sup>[3]</sup>
- 2,4-Pentadienoic acid, methyl ester, (2E)-<sup>[3]</sup>
- Methyl sorbate

## Chemical and Physical Properties

The following table summarizes the key quantitative data for **methyl penta-2,4-dienoate**.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>2</sub>	[1]
Molecular Weight	112.13 g/mol	[1][4]
CAS Number	2409-87-2 (for the (E)-isomer)	[3][4]
InChI Key	LJDLNNZTQJVBNJ-SNAWJCMRSA-N	[1][4]
Canonical SMILES	COC(=O)/C=C/C=C	[1]
Boiling Point	Not available	[2]
Melting Point	Not available	[2]
Density	Not available	[2]
Refractive Index	Not available	[2]

## Synthetic Methodologies

The synthesis of **methyl penta-2,4-dienoate** can be achieved through several routes, with the stereochemical outcome being a critical consideration.[4] The four possible stereoisomers are (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z).[4]

A straightforward method for the synthesis of **methyl penta-2,4-dienoate** is the direct esterification of penta-2,4-dienoic acid (sorbic acid) with methanol.[4] This reaction is typically catalyzed by a strong acid.[4]

### Experimental Protocol:

- Dissolve penta-2,4-dienoic acid in an excess of methanol.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid).
- Reflux the mixture for several hours to drive the equilibrium towards the ester product.
- After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

- Extract the **methyl penta-2,4-dienoate** with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., magnesium sulfate).
- Remove the solvent under reduced pressure and purify the resulting ester by distillation.

The Horner-Wadsworth-Emmons reaction is a widely used method for forming carbon-carbon double bonds and is particularly effective for synthesizing conjugated dienes like **methyl penta-2,4-dienoate**.<sup>[4]</sup> This reaction involves the coupling of a phosphonate carbanion with an aldehyde.<sup>[4]</sup>

#### Experimental Protocol:

- Prepare the phosphonate reagent, typically triethyl phosphonoacetate.
- Deprotonate the phosphonate with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to generate the phosphonate carbanion.
- Slowly add the  $\alpha,\beta$ -unsaturated aldehyde (e.g., crotonaldehyde) to the solution of the phosphonate carbanion at a low temperature (e.g., 0 °C).
- Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
- Dry the organic phase, remove the solvent in vacuo, and purify the crude product by column chromatography.

Negishi coupling provides a highly stereoselective route to 2,4-dienoic esters.<sup>[4]</sup> This method involves the reaction of an organozinc reagent with an organic halide and has been shown to produce conjugated dienes with high stereochemical purity ( $\geq 98\%$ ).<sup>[4]</sup>

#### Experimental Protocol:

- Preparation of the Organozinc Reagent:
  - Perform hydrozirconation of a terminal alkyne to generate a vinylzirconocene species.<sup>[4]</sup>
  - Transmetalate with a zinc salt to form the organozinc reagent.<sup>[4]</sup>
- Coupling Reaction:
  - In a separate flask, add a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) to a solution of the appropriate methyl β-bromoacrylate stereoisomer.
  - Add the prepared organozinc reagent to the solution containing the bromoacrylate and catalyst.
  - Stir the reaction mixture at room temperature until the starting materials are consumed.
- Workup and Purification:
  - Quench the reaction and extract the product into an organic solvent.
  - Wash, dry, and concentrate the organic phase.
  - Purify the resulting **methyl penta-2,4-dienoate** derivative using column chromatography.

## Analytical Techniques

The characterization and analysis of **methyl penta-2,4-dienoate** are typically performed using standard spectroscopic and chromatographic methods.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for the analysis of volatile compounds like **methyl penta-2,4-dienoate**.<sup>[4]</sup> The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides its mass spectrum, which can be used to determine the molecular weight and fragmentation pattern.<sup>[4]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for confirming the structure and stereochemistry of the diene system.

- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the ester carbonyl and the carbon-carbon double bonds.

## Diagrams

Below are diagrams illustrating key concepts related to **methyl penta-2,4-dienoate**.

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of **methyl penta-2,4-dienoate**.

Caption: Key chemical features and reactivity of **methyl penta-2,4-dienoate**.

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## References

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